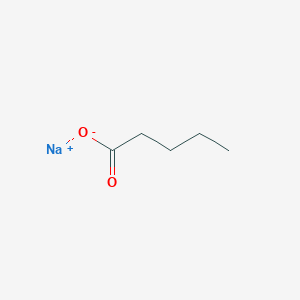
3',5'-Dihydroxyacetophenone
Vue d'ensemble
Description
La 3,5-Dihydroxyacetophénone est un composé organique de formule moléculaire C8H8O3. C’est un dérivé de l’acétophénone, caractérisé par la présence de deux groupes hydroxyle aux positions 3 et 5 du cycle benzénique. Ce composé est connu pour ses diverses applications dans la recherche scientifique et l’industrie en raison de ses propriétés chimiques uniques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La 3,5-Dihydroxyacetophénone peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique l’hydroxylation de dérivés de l’acétophénone. Par exemple, le résorcinol peut être mis à réagir avec l’anhydride acétique en présence d’un catalyseur pour produire de la 3,5-Dihydroxyacetophénone .
Méthodes de production industrielle : Dans les milieux industriels, la production de 3,5-Dihydroxyacetophénone implique souvent l’utilisation de réacteurs à grande échelle et de conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le procédé comprend généralement des étapes telles que la purification par recristallisation et l’utilisation de techniques analytiques avancées pour surveiller l’avancement de la réaction .
Analyse Des Réactions Chimiques
Types de réactions : La 3,5-Dihydroxyacetophénone subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former des quinones.
Réduction : Les réactions de réduction peuvent la convertir en alcools correspondants.
Substitution : Les groupes hydroxyle peuvent participer à des réactions de substitution, conduisant à la formation d’éthers ou d’esters
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium sont souvent utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d’acyle sont utilisés en milieu basique ou acide
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les quinones, les alcools, les éthers et les esters, en fonction des conditions de réaction et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
La 3,5-Dihydroxyacetophénone a un large éventail d’applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif en synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.
Biologie : Elle sert de composé modèle dans les études de réactions catalysées par les enzymes et de voies métaboliques.
Médecine : La recherche a exploré ses propriétés thérapeutiques potentielles, notamment ses effets antioxydants et anti-inflammatoires.
Industrie : Elle est utilisée dans la production de colorants, de parfums et de produits pharmaceutiques .
Applications De Recherche Scientifique
3,5-Dihydroxyacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research has explored its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: It is used in the production of dyes, fragrances, and pharmaceuticals .
Mécanisme D'action
Le mécanisme par lequel la 3,5-Dihydroxyacetophénone exerce ses effets implique des interactions avec diverses cibles moléculaires et voies. Par exemple, ses propriétés antioxydantes sont attribuées à sa capacité à piéger les radicaux libres et à inhiber le stress oxydatif. De plus, elle peut moduler l’activité enzymatique et influencer les voies de signalisation cellulaire .
Composés similaires :
- 3,5-Dihydroxybenzaldéhyde
- 3,4-Dihydroxyacetophénone
- 2,4-Dihydroxyacetophénone
Comparaison : Par rapport à ces composés similaires, la 3,5-Dihydroxyacetophénone est unique en raison de son motif de substitution spécifique sur le cycle benzénique, qui influence sa réactivité et ses applications. Par exemple, la présence de groupes hydroxyle aux positions 3 et 5 améliore ses propriétés antioxydantes par rapport à celles d’autres isomères .
Comparaison Avec Des Composés Similaires
- 3,5-Dihydroxybenzaldehyde
- 3,4-Dihydroxyacetophenone
- 2,4-Dihydroxyacetophenone
Comparison: Compared to these similar compounds, 3,5-Dihydroxyacetophenone is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. For instance, the presence of hydroxyl groups at the 3rd and 5th positions enhances its antioxidant properties compared to other isomers .
Propriétés
IUPAC Name |
1-(3,5-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5(9)6-2-7(10)4-8(11)3-6/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXWIKCZNIGMAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199825 | |
| Record name | 3',5'-Dihydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3',5'-Dihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51863-60-6 | |
| Record name | 3,5-Dihydroxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51863-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Dihydroxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051863606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',5'-Dihydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-dihydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3',5'-DIHYDROXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP7R433NNR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3',5'-Dihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 - 148 °C | |
| Record name | 3',5'-Dihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 3',5'-Dihydroxyacetophenone?
A: One reported method involves a multi-step synthesis starting with 3′,5′ dihydroxyacetophenone as the initial material. [] This process includes esterification, bromination, reduction, condensation, and salt formation to yield Bambuterol hydrochloride, a beta-2 adrenergic agonist, with an overall yield of 19%. The researchers highlight the mild reaction conditions and convenient processes of this synthetic route. []
Q2: Has this compound been identified in any natural sources?
A: Yes, this compound has been identified as a significant component in the essential oil extracted from Ziziphora tenuior, a plant species commonly known as Shahrbabak. [] Notably, this compound constituted a considerable 22.83% of the total identified components in the essential oil. []
Q3: What analytical techniques are helpful in identifying and quantifying this compound in complex mixtures?
A: Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Multivariate Curve Resolution (MCR) has proven effective in analyzing complex mixtures containing this compound. [] This approach addresses challenges like co-elution, leading to improved identification and quantification of individual components compared to traditional GC-MS analysis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)













